molecular formula C20H19F2N3OS B2784519 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide CAS No. 941878-53-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2784519
CAS No.: 941878-53-1
M. Wt: 387.45
InChI Key: NPBXHRIOZFYNQA-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide is a recognized potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is the primary cold sensor in the somatosensory system, activated by cold temperatures and cooling agents like menthol. Its role extends beyond thermosensation, with significant implications in pathophysiology, particularly in pain and cancer. This compound functions by effectively blocking the channel, thereby inhibiting calcium influx in response to TRPM8 agonists. This mechanism provides a powerful pharmacological tool for dissecting the role of TRPM8 in cold-induced pain and neuropathic pain states, offering a potential research pathway for non-opioid analgesic strategies. Furthermore, research has highlighted the significance of TRPM8 in various cancers, including prostate and pancreatic cancer, where it is implicated in cell proliferation, migration, and survival. By utilizing this antagonist, researchers can investigate the oncogenic functions of TRPM8 and explore its potential as a therapeutic target in oncology. The high selectivity of this compound ensures that its effects can be confidently attributed to TRPM8 inhibition, making it an essential reagent for advanced studies in neuroscience and cancer biology.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS/c21-14-10-16(22)18-17(11-14)27-20(24-18)25(12-15-8-4-5-9-23-15)19(26)13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXHRIOZFYNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: Starting from a suitable precursor such as 2-aminothiophenol, the benzo[d]thiazole ring can be formed through cyclization reactions.

    Fluorination: Introduction of fluorine atoms at the 4 and 6 positions of the benzo[d]thiazole ring using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Coupling with pyridine: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Formation of the cyclohexanecarboxamide moiety: The final step involves the formation of the cyclohexanecarboxamide moiety through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring.

    Reduction: Reduction reactions can be performed on the pyridine ring or the carboxamide moiety.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole core substituted with fluorine atoms and a pyridine moiety , which is known to enhance biological activity. The synthesis typically involves several chemical transformations, which require careful control of reaction conditions such as temperature and solvent choice. Common methods include:

  • Reagents : Utilization of catalysts like palladium or copper-based catalysts.
  • Analytical Techniques : Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry for structure confirmation.

The following table summarizes key aspects of the synthesis process:

Step Description
1Selection of appropriate solvents (e.g., dimethylformamide).
2Use of catalysts to facilitate reactions.
3Monitoring reactions via thin-layer chromatography (TLC).
4Purification through crystallization or chromatography methods.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide has been investigated for several biological activities:

Antimicrobial Properties

Research indicates that compounds with benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of fluorine enhances lipophilicity, facilitating better membrane penetration.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Its mechanism of action likely involves the inhibition of specific enzymes or receptors involved in tumor growth.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity : A study demonstrated that derivatives of benzothiazole showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy : A comparative analysis showed that compounds similar to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Three compounds with structural similarities are analyzed below.

Compound Name Core Structure Key Substituents Pharmacological Implications (Inferred)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide (Target Compound) Benzothiazole + cyclohexanecarboxamide 4,6-difluoro (benzothiazole); pyridin-2-ylmethyl Enhanced metabolic stability (fluorine); kinase inhibition (pyridine)
EP 2 697 207 B1 Patent Compound () Oxazolidinone + cyclohexane 3,5-bis(trifluoromethyl)phenyl; 4-methyl; methoxy Antiviral or anti-inflammatory applications (trifluoromethyl groups)
N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Triazolopyrimidine + benzothiazole Benzyl; 4,6-dimethyl (benzothiazole); 7-methyl (triazolopyrimidine) Potential kinase inhibition (triazolopyrimidine core)

Table 1 : Structural and functional comparison of the target compound with analogues.

Functional Group Analysis

  • Fluorine Substituents: The 4,6-difluoro substitution on the benzothiazole ring in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., the dimethyl-substituted benzothiazole in ) .
  • Pyridine vs.
  • Core Frameworks: The oxazolidinone core in the patent compound () is associated with antimicrobial activity, whereas the triazolopyrimidine core () is common in kinase inhibitors. The benzothiazole-cyclohexanecarboxamide hybrid in the target compound may bridge these functionalities .

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide is a synthetic compound belonging to the benzothiazole family. Its unique structural features, including the presence of fluorine atoms and a pyridine moiety, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H19F2N3OSC_{18}H_{19}F_2N_3OS, and it has a molecular weight of 363.43 g/mol. The structural characteristics include:

Property Details
Molecular FormulaC18H19F2N3OSC_{18}H_{19}F_2N_3OS
Molecular Weight363.43 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes such as cytochrome P450 enzymes and proteases. This inhibition can lead to altered metabolic pathways and therapeutic effects.
  • G-protein Coupled Receptors (GPCRs) : It may modulate the activity of GPCRs, influencing signaling pathways that regulate inflammation and other physiological responses.
  • NF-kB Pathway Modulation : The compound has been shown to suppress the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses.

Biological Activities

Research indicates that benzothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : By inhibiting inflammatory mediators and cytokines, this compound may reduce inflammation in various models.
  • Anticancer Potential : Some studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Antiviral Activity : A study reported that benzothiazole derivatives effectively inhibit HCV polymerase activity in vitro, suggesting potential applications in antiviral therapies .
  • Antimicrobial Screening : Research involving synthesized benzothiazole compounds highlighted their significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Animal models have shown that compounds with similar structural features can reduce tumor growth and enhance survival rates in cancer models .

Q & A

Q. What are the recommended synthetic routes for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclohexanecarboxamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a benzothiazole precursor (e.g., 4,6-difluoro-1,3-benzothiazol-2-amine) with a cyclohexanecarboxamide intermediate via nucleophilic substitution or amide bond formation. Key steps include:

  • Solvent selection : Ethanol or DMF is often used to enhance reactivity and solubility .
  • Catalysts : Base catalysts like triethylamine facilitate deprotonation and accelerate coupling .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane systems) or recrystallization ensures high purity .
    Yield optimization requires temperature control (60–80°C) and stoichiometric balancing of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying the benzothiazole, pyridinylmethyl, and cyclohexane moieties. Distinct peaks for fluorine atoms (e.g., 19^{19}F NMR) confirm substitution patterns .
  • IR spectroscopy : Stretching vibrations for C=O (amide, ~1650–1700 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation, distinguishing isotopic patterns from fluorine atoms .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Use cell-based models (e.g., cytokine inhibition in human whole blood) to assess anti-inflammatory or antimicrobial potential .
  • Ligand-binding studies : Fluorescence polarization or SPR assays quantify affinity for target receptors (e.g., glucocorticoid receptors) .
  • Dose-response curves : Establish EC50_{50} values to evaluate potency and selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data collection : Use single-crystal diffraction with synchrotron radiation for high-resolution (<1.0 Å) data. SHELXL (via SHELX suite) refines positional and thermal parameters, resolving fluorine/pyridine orientation .
  • Twinning analysis : For crystals with pseudo-symmetry, SHELXD identifies twinning laws to correct intensity data .
  • Hydrogen bonding : Map interactions (e.g., amide N-H⋯O=C) to confirm conformational stability .

Q. What strategies address contradictory bioactivity data across assay systems?

  • Assay standardization : Normalize variables like cell type (e.g., primary vs. immortalized lines) and incubation time .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo efficacy .
  • Multi-parametric analysis : Apply machine learning to correlate structural features (e.g., fluorine position) with activity trends across datasets .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Substituent variation : Synthesize analogs with modified pyridine (e.g., methoxy vs. chloro) or benzothiazole (e.g., difluoro vs. dichloro) groups to map steric/electronic effects .
  • Biological testing : Compare IC50_{50} values in assays targeting related pathways (e.g., kinase inhibition vs. GPCR modulation) .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. What analytical methods resolve degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light, then analyze via:
    • HPLC-MS : Identify hydrolyzed amides or oxidized thiazole rings .
    • Stability-indicating assays : Quantify intact compound vs. degradants using validated chromatographic methods .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Refinement

ParameterValue/TechniqueReference
Space groupP21_1/c (monoclinic)
Resolution range0.84–1.02 Å
R factor<0.05 (SHELXL refinement)
Hydrogen placementDifference Fourier maps

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Uncyclized intermediatesInsufficient reaction timeProlong heating (12–24 hr)
DiastereomersChiral center racemizationUse chiral catalysts
Fluorine displacementHarsh acidic conditionsOptimize pH (6–8)

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